Cas no 7099-91-4 (4-Methoxy-a-oxo-benzeneacetic acid)
4-Methoxy-a-oxo-benzeneacetic acid Chemical and Physical Properties
Names and Identifiers
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- Me ether-2-(4-Hydroxyphenyl)-2-oxoacetic acid
- 2-(4-Methoxyphenyl)-2-oxoacetic acid
- 4-Methoxy-a-oxo-benzeneacetic acid
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- MDL: MFCD00963514
- Inchi: 1S/C9H8O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12)
- InChI Key: IDTFANFXLFNLMC-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C(C(=O)O)=O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
4-Methoxy-a-oxo-benzeneacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M492995-25mg |
4-Methoxy-a-oxo-benzeneacetic acid |
7099-91-4 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M492995-50mg |
4-Methoxy-a-oxo-benzeneacetic acid |
7099-91-4 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | M492995-250mg |
4-Methoxy-a-oxo-benzeneacetic acid |
7099-91-4 | 250mg |
$ 320.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | Y1255610-100mg |
2-(4-Methoxyphenyl)-2-oxoacetic acid |
7099-91-4 | 98% | 100mg |
$125 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1255610-250mg |
2-(4-Methoxyphenyl)-2-oxoacetic acid |
7099-91-4 | 98% | 250mg |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1255610-1g |
2-(4-Methoxyphenyl)-2-oxoacetic acid |
7099-91-4 | 98% | 1g |
$275 | 2023-09-04 | |
| Alichem | A019138633-5g |
3-Hydroxy-1-(p-tolyl)propane-1,2-dione |
7099-91-4 | 97% | 5g |
$812.04 | 2023-09-01 | |
| Alichem | A019138633-10g |
3-Hydroxy-1-(p-tolyl)propane-1,2-dione |
7099-91-4 | 97% | 10g |
$1254.24 | 2023-09-01 | |
| Alichem | A019138633-25g |
3-Hydroxy-1-(p-tolyl)propane-1,2-dione |
7099-91-4 | 97% | 25g |
$2110.50 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333500-100mg |
2-(4-Methoxyphenyl)-2-oxoacetic acid |
7099-91-4 | 98% | 100mg |
¥618.00 | 2024-05-02 |
4-Methoxy-a-oxo-benzeneacetic acid Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 4-Methoxy-a-oxo-benzeneacetic acid
Comprehensive Guide to Me ether-2-(4-Hydroxyphenyl)-2-oxoacetic acid (CAS No. 7099-91-4): Properties, Applications, and Market Insights
Me ether-2-(4-Hydroxyphenyl)-2-oxoacetic acid (CAS No. 7099-91-4) is a specialized organic compound with significant relevance in pharmaceutical and chemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining a hydroxyphenyl group with an oxoacetic acid moiety. Its versatility makes it a valuable intermediate in synthesizing bioactive molecules, particularly in drug discovery and development.
The chemical properties of Me ether-2-(4-Hydroxyphenyl)-2-oxoacetic acid include a molecular weight of 194.18 g/mol and a melting point range of 120-125°C. Its solubility profile—soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO)—enhances its utility in laboratory settings. Researchers often explore its keto-enol tautomerism, a property that influences its reactivity in synthetic pathways. This characteristic is particularly relevant in designing enzyme inhibitors and antioxidant agents, aligning with current trends in precision medicine and oxidative stress research.
In pharmaceutical applications, CAS 7099-91-4 serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and tyrosinase inhibitors. Recent studies highlight its potential in developing neuroprotective compounds, addressing growing interest in neurodegenerative diseases like Alzheimer's. The compound’s 4-hydroxyphenyl group contributes to hydrogen bonding interactions, a key factor in drug-receptor binding—a hot topic in computational chemistry and AI-driven drug design.
The market for Me ether-2-(4-Hydroxyphenyl)-2-oxoacetic acid reflects expanding demand in contract research organizations (CROs) and academic laboratories. With the global pharmaceutical intermediates market projected to grow at 6.2% CAGR (2023-2030), suppliers are optimizing synthesis routes to improve yield and purity. Environmental concerns have also spurred interest in green chemistry approaches for producing this compound, such as catalytic oxidation methods—frequently searched terms in sustainable chemistry forums.
Quality control of 7099-91-4 involves advanced analytical techniques like HPLC and LC-MS, ensuring compliance with ICH guidelines. Storage recommendations typically include amber glass containers under inert atmosphere, reflecting standard practices for oxygen-sensitive compounds. These protocols align with industry-wide emphasis on compound stability—a major concern for researchers troubleshooting degradation products in long-term studies.
Emerging applications of Me ether-2-(4-Hydroxyphenyl)-2-oxoacetic acid extend to cosmeceuticals, where its derivatives show promise as skin-lightening agents. This connects with booming consumer interest in hyperpigmentation treatments, as evidenced by search trends on dermatology platforms. Additionally, material scientists are investigating its use in coordination polymers, tapping into the metal-organic framework (MOF) research wave—a trending topic in materials science publications.
For researchers sourcing CAS 7099-91-4, verification of spectral data (IR, NMR) is crucial to confirm identity. Many suppliers now provide QSAR-ready datasets, responding to the cheminformatics community’s need for standardized molecular descriptors. This compound’s LogP value (~1.2) also makes it a frequent subject in ADMET prediction studies—a focal point in preclinical research optimization.
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